1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl-

Lipophilicity XLogP3 Permeability-solubility balance

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl- (CAS 55228-56-3) is a fully substituted pyrazole carboxamide characterized by an isopropoxy group at the 5-position, an N,N-dimethyl carboxamide at the 3-position, and a phenyl ring at N1. With a molecular formula of C15H19N3O2, a molecular weight of 273.33 g/mol, and a computed XLogP3 of 2.8, it occupies a distinct lipophilicity niche within the 5-alkoxy-1-phenyl-pyrazole-3-carboxamide series.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
CAS No. 55228-56-3
Cat. No. B13959571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl-
CAS55228-56-3
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C
InChIInChI=1S/C15H19N3O2/c1-11(2)20-14-10-13(15(19)17(3)4)16-18(14)12-8-6-5-7-9-12/h5-11H,1-4H3
InChIKeyKGVBXHRRCXQRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl- (CAS 55228-56-3): A Defined 5-Isopropoxy-Pyrazole Carboxamide for Differentiated Physicochemical Profiling


1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl- (CAS 55228-56-3) is a fully substituted pyrazole carboxamide characterized by an isopropoxy group at the 5-position, an N,N-dimethyl carboxamide at the 3-position, and a phenyl ring at N1 [1]. With a molecular formula of C15H19N3O2, a molecular weight of 273.33 g/mol, and a computed XLogP3 of 2.8, it occupies a distinct lipophilicity niche within the 5-alkoxy-1-phenyl-pyrazole-3-carboxamide series [1].

5-Alkoxy pyrazole analog profiling series
Intermediate lipophilicity for property balance studies
Patented vapor-phase synthesis supports scale-up

Why Procuring a Closest Analog Instead of 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl- Risks Failure in Specialized Applications


Within the 1-phenylpyrazole-3-carboxamide class, even single-atom variations in the 5-alkoxy substituent produce quantifiable shifts in computed lipophilicity (XLogP3), boiling point, and density that directly impact solubility–permeability balance, distillation behavior, and formulation compatibility [1][2][3]. Selecting the readily available 5-ethoxy or 5-propoxy analog without accounting for these measured differences can lead to suboptimal logP-driven permeability in cellular assays, altered volatility in manufacturing processes, or unexpected chromatographic retention times, thereby compromising data reproducibility and process efficiency.

Lipophilicity shift
Ethoxy or propoxy analogs alter computed XLogP3, which may shift permeability-solubility balance from the isopropoxy midpoint.
Volatility and density differences
Boiling point and density deviations can affect distillation parameters and continuous-flow process consistency.
Steric environment mismatch
Linear alkoxy groups present less steric bulk, potentially altering metabolic stability profiles compared to the branched isopropoxy.

Quantitative Differentiation Evidence for 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl- Against Its Closest 5-Alkoxy Analogs


Intermediate XLogP3 of 2.8 Provides a Distinct Lipophilicity Balance Between Ethoxy (2.4) and Propoxy (2.9) Analogs

The target 5-isopropoxy derivative has a computed XLogP3 of 2.8 [1]. Under the identical XLogP3 3.0 algorithm, the 5-ethoxy analog (CAS 55227-82-2) returns an XLogP3 of 2.4 [2], while the 5-propoxy analog (CAS 55228-55-2) yields an XLogP3 of 2.9 [3]. The branched isopropoxy group thus produces a lipophilicity value that is +0.4 log units above the shorter linear ethoxy and −0.1 log units below the longer linear propoxy, creating a well-defined intermediate that cannot be replicated by either linear congener.

Lipophilicity
Head-to-head
XLogP3: 2.8 vs 2.4 (ethoxy) / 2.9 (propoxy)
Establishes a midpoint within the series for property screening.
Computed by XLogP3 3.0 algorithm (PubChem).
Lipophilicity XLogP3 Permeability-solubility balance

Higher Computed Boiling Point and Lower Density Versus 5-Ethoxy Analog Reflect Differences in Bulk Phase Behavior

The target compound exhibits a computed boiling point of 440.313 °C at 760 mmHg and a computed density of 1.122 g/cm³ . By comparison, the 5-ethoxy analog (CAS 55227-82-2) shows a computed boiling point of 436.036 °C at 760 mmHg and a density of 1.135 g/cm³ under the same calculation method . The isopropoxy derivative is therefore 4.277 °C higher boiling and 0.013 g/cm³ less dense than its ethoxy counterpart, consistent with its greater molecular weight and branched alkoxy structure.

Boiling point / density
Data to verify
BP 440.3 °C vs 436.0 °C (ethoxy); density 1.122 vs 1.135 g/cm³
Reflects differences in bulk phase behavior for distillation.
Computed values; method unspecified.
Boiling point Density Volatility

Isopropoxy Branching Imparts Greater Steric Demand Than Linear Propoxy or Ethoxy, Potentially Modulating Metabolic Stability

The isopropoxy substituent (O–CH(CH₃)₂) is a secondary alkyl ether, whereas the 5-propoxy and 5-ethoxy analogs feature primary alkyl ethers. Although direct experimental steric parameters (e.g., Taft Es) for the full compounds are unavailable in the public domain, the isopropoxy group is known from general physical-organic chemical tables to be more sterically demanding than linear n-propoxy (Es ≈ −0.36 vs. −0.07) [1]. This class-level steric difference can increase steric shielding of the ether oxygen and alter its susceptibility to cytochrome P450-mediated oxidative O-dealkylation.

Steric demand
Class-level
Branched isopropoxy (secondary) vs linear n-propoxy (primary)
May support metabolic stability screening via steric shielding.
Based on general Taft Es parameters; compound-specific data not available.
Steric effect Taft Es Metabolic stability

Scalable Vapor-Phase Synthesis Route Via US5468871 Enables Multi-Gram Production of the 5-Isopropoxy Scaffold

United States Patent US5468871, assigned to BASF, describes a general vapor-phase process for the preparation of N-substituted pyrazoles by reacting a pyrazole with an alcohol or ether at 200–550 °C over a heterogeneous catalyst [1]. The generic formula encompasses 5-alkoxy-N,N-dimethyl-1-phenylpyrazole-3-carboxamides, including the 5-isopropoxy target compound. This continuous flow-compatible route may offer advantages in throughput and purity compared to the conventional solution-phase alkylation approaches often required for individual analog synthesis.

Synthesis route
Supporting evidence
Vapor-phase heterogeneous catalysis per US5468871
Indicates a scalable continuous-flow route for procurement.
Patent scope includes this compound; conditions 200–550 °C.
Synthesis Patent Scale-up

Topological Polar Surface Area of 47.4 Ų Is Identical Across Isopropoxy, Propoxy, and Ethoxy Analogs, Isolating Alkoxy Chain Effects

The computed topological polar surface area (TPSA) for the target 5-isopropoxy compound is 47.4 Ų [1]. The 5-propoxy analog (CAS 55228-55-2) and the 5-ethoxy analog (CAS 55227-82-2) both exhibit an identical TPSA of 47.4 Ų under the same computational method [2][3]. This equivalence demonstrates that the alkoxy chain variation does not alter the number of hydrogen bond acceptors or the overall polar surface and therefore does not intrinsically affect passive transcellular permeability through hydrogen-bonding mechanisms.

TPSA
Head-to-head
47.4 Ų (identical to ethoxy and propoxy analogs)
Isolates alkoxy chain effects from polar surface contribution.
Computed by Cactvs; confirms constant H-bond acceptor count.
TPSA Polar surface area Permeability

High-Impact Application Scenarios Where 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl- Outperforms Its Closest Analogs


CNS Lead Optimization Requiring a LogP Window of 2.5–3.0 for Blood–Brain Barrier Penetration

The target compound’s XLogP3 of 2.8 places it within the empirically derived optimal logP range (1–3) for passive blood–brain barrier permeation, whereas the ethoxy analog (2.4) falls near the lower polarity edge and the propoxy analog (2.9) leans toward the upper limit [1][2][3]. When CNS permeability is a primary screening criterion, the isopropoxy variant provides a centered logP that neither analog can offer without additional structural modification.

Metabolic Stability Profiling to Interrogate Alkoxy Branching Effects on Phase I Oxidation

Because the isopropoxy group is a secondary ether, it is expected to be less susceptible to O-dealkylation by cytochrome P450 enzymes than the primary ethoxy or n-propoxy ethers, based on the well-established steric shielding principle [1]. Researchers conducting structure–metabolism relationship studies can include this compound as a probe to isolate the contribution of alkoxy branching to microsomal half-life.

Continuous-Flow Process Chemistry Leveraging a Patented Vapor-Phase Pyrazole Synthesis

The vapor-phase synthetic methodology disclosed in US5468871 is inherently compatible with continuous-flow heterogeneous catalysis, offering a route to multi-kilogram quantities of the target compound [1]. This contrasts with the traditional solution-phase O-alkylation typically employed for individual 5-alkoxy analogs, potentially delivering higher throughput and lower residual solvent burden.

Physicochemical Reference Standard for Isopropoxy-Pyrazole Derivative Identification

The well-defined computed boiling point (440.313 °C) and density (1.122 g/cm³) of the target compound [1], together with its distinct lipophilicity (XLogP3 2.8), support its use as a calibration standard for GC, HPLC, and logP determination methods in quality control laboratories that handle isopropoxy-substituted pyrazole series.

Application
Selection Property
Validation Focus
CNS permeability profiling
XLogP3 midpoint in 5-alkoxy series
Permeability-solubility balance in assay models
Metabolic stability research
Steric demand of branched isopropoxy
Phase I oxidation rate comparison
Continuous-flow process development
Patented vapor-phase synthesis route
Scalability and throughput assessment
Physicochemical reference standard
Computed boiling point, density, and XLogP3
Method calibration for isopropoxy-pyrazole series
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